molecular formula C11H11BrN2O B14393742 4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide CAS No. 89752-68-1

4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide

Cat. No.: B14393742
CAS No.: 89752-68-1
M. Wt: 267.12 g/mol
InChI Key: YBAMBTAPKSGFGG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-aminopyridine with hexa-2,4-dienoic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial enzymes, exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide is unique due to its specific structural features, such as the presence of both a bromine atom and a hexa-2,4-dienamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

CAS No.

89752-68-1

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-N-pyridin-2-ylhexa-2,4-dienamide

InChI

InChI=1S/C11H11BrN2O/c1-2-9(12)6-7-11(15)14-10-5-3-4-8-13-10/h2-8H,1H3,(H,13,14,15)

InChI Key

YBAMBTAPKSGFGG-UHFFFAOYSA-N

Canonical SMILES

CC=C(C=CC(=O)NC1=CC=CC=N1)Br

Origin of Product

United States

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